molecular formula C8H6INOS B1396880 2-Iodo-6-methoxybenzo[d]thiazole CAS No. 2941-59-5

2-Iodo-6-methoxybenzo[d]thiazole

Cat. No. B1396880
CAS RN: 2941-59-5
M. Wt: 291.11 g/mol
InChI Key: XDRSTSSPRCOKQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Iodo-6-methoxybenzo[d]thiazole involves a solution of 6-methoxybenzo[d]thiazol-2-amine and p-toluenesulfonic acid monohydrate in MeCN. A solution of NaNO2 and KI in H2O is added at 0 °C. The reaction is allowed to reach room temperature and is stirred for 18 hours .


Molecular Structure Analysis

The molecular structure of 2-Iodo-6-methoxybenzo[d]thiazole can be represented by the SMILES notation: COc1ccc2c(c1)sc(n2)I . The InChI representation is: InChI=1S/C8H6INOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3 .

Scientific Research Applications

Application in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: “2-Iodo-6-methoxybenzo[d]thiazole” is used in the synthesis of benzothiazole derivatives, which are potential molecular probes for tau protein . These probes are used for imaging applications to provide insights into the etiology and characteristics of Alzheimer’s disease .
  • Methods of Application or Experimental Procedures: The synthesis involves the diazotization of the commercially available 6-methoxybenzo[d]thiazol-2-amine, followed by Sandmeyer iodination to give the iodobenzothiazole. This is then subjected to a Sonogashira cross-coupling reaction in the presence of 2.0 equivalents of ethynyltrimethylsilane to generate the protected alkyne .

Application in Environmental Chemistry

  • Specific Scientific Field: Environmental Chemistry .
  • Summary of the Application: “2-Iodo-6-methoxybenzo[d]thiazole” has been used in the synthesis of a new benzothiazole azo dye, also known as “BAN”, which is used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . This is particularly important for monitoring environmental pollution.
  • Methods of Application or Experimental Procedures: The pink colored chemosensor turns blue when reacted with mercury (II) ions due to the formation of a 2:1 coordination complex . The complex formation causes a bathochromic shift of the chemosensor’s UV absorption peak from 540 to 585 nm and turns on a highly selective fluorescence emission at 425 nm .
  • Results or Outcomes: The new chemosensor was used to quantify mercury (II) ions in water by fluorescence spectroscopy down to 5 × 10^−8 M (10 ppb). The limit of detection (LOD) of Hg^2+ was 9.45 nM (1.8 ppb) which satisfies the maximum allowable Hg^2+ concentration in drinking water that is set by the WHO . The BAN–Hg (II) complex was used for the determination of cysteine (Cys) in aqueous solution by UV-Vis spectroscopy down to 1 × 10^−7 M .

Application in Microbiology

  • Specific Scientific Field: Microbiology .
  • Summary of the Application: “2-Iodo-6-methoxybenzo[d]thiazole” has been used in the synthesis of a series of benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds, which have shown promising results as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
  • Methods of Application or Experimental Procedures: The compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa . Three compounds (3, 6, and 7) that did not affect the growth of the bacteria were chosen for the evaluation of quorum sensing inhibitor activities .
  • Results or Outcomes: In the LasB system, compounds 3, 6, and 7 showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively . No activity was observed in the PqsR system, suggesting the selectivity of the compound toward the LasB system .

properties

IUPAC Name

2-iodo-6-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRSTSSPRCOKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-6-methoxybenzo[d]thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Umei, Y Nishigaya, K Tatani, Y Kohno… - Bioorganic & Medicinal …, 2017 - Elsevier
Herein we described the design, synthesis and evaluation of a novel series of benzo[d]thiazole derivatives toward an orally active EP 1 antagonist. Lead generation studies provided …
Number of citations: 2 www.sciencedirect.com
H Wongso, M Ono, T Yamasaki, K Kumata… - RSC Medicinal …, 2023 - pubs.rsc.org
The pyridinyl-butadienyl-benzothiazole (PBB3 15) scaffold was used to develop tau ligands with improved in vitro and in vivo properties for imaging applications to provide insights into …
Number of citations: 4 pubs.rsc.org

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